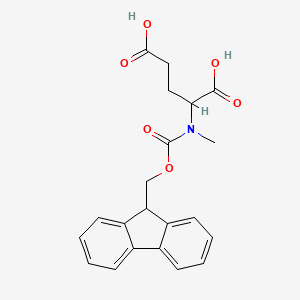
Oxalic acid;4-phenylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxalic acid;4-phenylpyrrolidin-3-ol is a compound that combines the properties of oxalic acid and 4-phenylpyrrolidin-3-ol Oxalic acid is a naturally occurring dicarboxylic acid found in many plants, while 4-phenylpyrrolidin-3-ol is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;4-phenylpyrrolidin-3-ol typically involves the reaction of oxalic acid with 4-phenylpyrrolidin-3-ol under specific conditions. One common method involves the use of oxalic acid dihydrate and 4-phenylpyrrolidin-3-ol in a solvent such as ethanol, followed by heating to promote the reaction . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of oxalic acid involves the oxidation of carbohydrates, such as glucose or sucrose, using nitric acid . This process yields oxalic acid, which can then be purified and used in further reactions. The production of 4-phenylpyrrolidin-3-ol involves the synthesis of pyrrolidine derivatives, which are then functionalized to introduce the phenyl and hydroxyl groups .
化学反応の分析
Types of Reactions
Oxalic acid;4-phenylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce alcohols or amines .
科学的研究の応用
Oxalic acid;4-phenylpyrrolidin-3-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of oxalic acid;4-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to oxalic acid;4-phenylpyrrolidin-3-ol include other pyrrolidine derivatives and dicarboxylic acids, such as:
Pyrrolidine-2,5-dione: A derivative of pyrrolidine with similar structural features.
Succinic acid: Another dicarboxylic acid with similar chemical properties.
Uniqueness
This compound is unique due to its combination of the pyrrolidine ring and the oxalic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
分子式 |
C22H28N2O6 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
oxalic acid;4-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/2C10H13NO.C2H2O4/c2*12-10-7-11-6-9(10)8-4-2-1-3-5-8;3-1(4)2(5)6/h2*1-5,9-12H,6-7H2;(H,3,4)(H,5,6) |
InChIキー |
NOUNDKZSXRRIAB-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CN1)O)C2=CC=CC=C2.C1C(C(CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






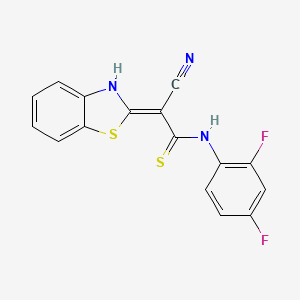

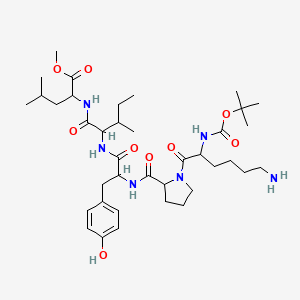
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B12317723.png)

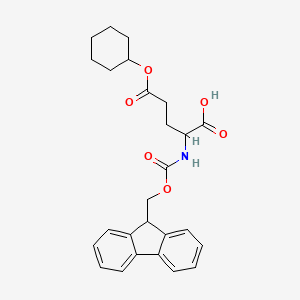
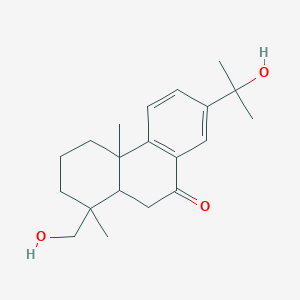
![(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12317757.png)

